molecular formula C10H15NO3 B12523344 N-(2-hydroxyethyl)-2,4-dimethoxyaniline

N-(2-hydroxyethyl)-2,4-dimethoxyaniline

Cat. No.: B12523344
M. Wt: 197.23 g/mol
InChI Key: GWKUTEFGQBMPSM-UHFFFAOYSA-N
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Description

2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol typically involves the reaction of 2,4-dimethoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of 2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process allows for higher yields and better control over reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,4-dimethoxyanilino)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-8-3-4-9(11-5-6-12)10(7-8)14-2/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

GWKUTEFGQBMPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCCO)OC

Origin of Product

United States

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